3-(3-Fluoropyridin-2-yl)thiazolidine
CAS No.: 1779131-17-7
Cat. No.: VC2763718
Molecular Formula: C8H9FN2S
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779131-17-7 |
|---|---|
| Molecular Formula | C8H9FN2S |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 3-(3-fluoropyridin-2-yl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C8H9FN2S/c9-7-2-1-3-10-8(7)11-4-5-12-6-11/h1-3H,4-6H2 |
| Standard InChI Key | LXNLMGHZBRURTD-UHFFFAOYSA-N |
| SMILES | C1CSCN1C2=C(C=CC=N2)F |
| Canonical SMILES | C1CSCN1C2=C(C=CC=N2)F |
Introduction
Chemical Properties
3-(3-Fluoropyridin-2-yl)thiazolidine possesses distinct chemical properties that contribute to its significance in medicinal chemistry and other applications. Understanding these properties is essential for researchers working with this compound.
Physical and Structural Characteristics
3-(3-Fluoropyridin-2-yl)thiazolidine is characterized by its heterocyclic structure, which consists of a thiazolidine ring connected to a 3-fluoropyridine moiety. The thiazolidine component is a five-membered saturated ring containing sulfur and nitrogen atoms, while the fluoropyridine part features a six-membered aromatic ring with nitrogen and a fluorine substituent at the 3-position. This structural arrangement creates a molecule with specific spatial configurations that influence its chemical behavior and biological interactions.
The compound exists as a solid at room temperature and exhibits properties typical of heterocyclic compounds containing nitrogen and sulfur atoms. The presence of the fluorine atom on the pyridine ring enhances the compound's lipophilicity and may alter its hydrogen-bonding capabilities, potentially affecting its bioavailability and pharmacokinetic properties.
Basic Chemical Data
Table 1 summarizes the key chemical data for 3-(3-Fluoropyridin-2-yl)thiazolidine:
This combination of properties makes 3-(3-Fluoropyridin-2-yl)thiazolidine a versatile compound for various applications, particularly in medicinal chemistry where its heterocyclic structure can serve as a scaffold for developing bioactive molecules.
Spectroscopic Properties
The structural identification and purity assessment of 3-(3-Fluoropyridin-2-yl)thiazolidine can be accomplished using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These techniques provide valuable information about the molecular structure, the arrangement of atoms, and the presence of specific functional groups.
NMR spectroscopy is particularly useful for confirming the structure of 3-(3-Fluoropyridin-2-yl)thiazolidine. The proton NMR spectrum would typically show signals corresponding to the thiazolidine ring protons and the aromatic protons of the pyridine ring. The fluorine atom in the molecule can be detected by 19F NMR, providing additional confirmation of the structure. Mass spectrometry can determine the molecular weight of the compound, while infrared spectroscopy helps identify the functional groups present.
Synthesis Methods
The synthesis of 3-(3-Fluoropyridin-2-yl)thiazolidine involves several strategic approaches that have been developed to efficiently produce this compound. These methods typically focus on the formation of the thiazolidine ring and its connection to the fluoropyridine moiety.
General Synthetic Approaches
The synthesis of 3-(3-Fluoropyridin-2-yl)thiazolidine typically involves the reaction between thiazolidine and 3-fluoropyridine derivatives under appropriate conditions. A common approach includes the formation of the thiazolidine ring and subsequent substitution reactions to introduce the fluoropyridine group. This multi-step process requires careful control of reaction conditions to achieve good yields and purity.
One general method involves reacting thiazolidine-2-thione with 3-fluoropyridine in the presence of a base like sodium hydroxide at elevated temperatures. This reaction facilitates the formation of the N-C bond between the thiazolidine nitrogen and the pyridine carbon, resulting in the desired compound. Variations of this approach may involve different bases, solvents, or reaction temperatures to optimize the yield and selectivity.
Specific Synthetic Routes
While the search results don't provide a specific synthetic route for 3-(3-Fluoropyridin-2-yl)thiazolidine, we can draw insights from the synthesis of similar compounds. For example, the preparation of thiazolidine derivatives often starts with cysteamine or cysteine and involves condensation reactions with aldehydes .
For 3-(3-Fluoropyridin-2-yl)thiazolidine, a potential synthetic route might involve:
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Preparation of thiazolidine from cysteamine and formaldehyde through condensation
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Activation of 3-fluoropyridine-2-yl derivatives through introduction of a leaving group
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Coupling of the activated 3-fluoropyridine-2-yl derivative with thiazolidine under basic conditions
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Purification of the final product through techniques such as recrystallization or column chromatography
The search results mention the synthesis of thiazolidine-2-thione derivatives, which follows a related procedure. For instance, thiazolidine-2-thione is prepared from aminoethanol and undergoes various transformations to yield different derivatives . Similar principles could be applied to the synthesis of 3-(3-Fluoropyridin-2-yl)thiazolidine, with appropriate modifications to accommodate the fluoropyridine moiety.
Purification and Characterization
After synthesis, 3-(3-Fluoropyridin-2-yl)thiazolidine requires purification to remove byproducts and unreacted starting materials. Common purification techniques include column chromatography, recrystallization, and extraction. The purity of the synthesized compound is then assessed using analytical techniques such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and spectroscopic methods.
Characterization of the purified 3-(3-Fluoropyridin-2-yl)thiazolidine typically involves NMR spectroscopy (1H, 13C, and 19F), mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound. These analytical data are essential for verifying the success of the synthesis and ensuring the quality of the product for subsequent applications.
Research Findings and Applications
Research on 3-(3-Fluoropyridin-2-yl)thiazolidine and related compounds continues to explore their efficacy, safety profiles, and potential applications in various fields. The compound's structural versatility makes it a valuable scaffold for drug development and other applications.
Current Research Status
Current research on 3-(3-Fluoropyridin-2-yl)thiazolidine focuses on several key areas:
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Structure-activity relationship studies to understand how structural modifications affect biological activity
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Investigation of potential therapeutic applications based on the compound's biological properties
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Development of efficient synthetic routes to prepare the compound and its derivatives
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Exploration of the compound's interaction with biological targets through computational and experimental approaches
These research efforts aim to expand the applications of 3-(3-Fluoropyridin-2-yl)thiazolidine and related compounds in medicinal chemistry and other fields. The compound's structural features, particularly the combination of a thiazolidine ring with a fluoropyridine moiety, make it an interesting candidate for diverse applications.
Drug Development Applications
One of the most promising applications of 3-(3-Fluoropyridin-2-yl)thiazolidine is its use as a scaffold for drug development. The compound's structural versatility and potential biological activities make it an attractive starting point for designing new therapeutic agents.
Table 2: Potential Drug Development Applications of 3-(3-Fluoropyridin-2-yl)thiazolidine
| Application Area | Potential Mechanism | Research Status |
|---|---|---|
| Anti-inflammatory drugs | Modulation of inflammatory pathways | Preliminary studies suggesting activity |
| Antimicrobial agents | Inhibition of microbial growth mechanisms | Under investigation based on activity of related compounds |
| Enzyme inhibitors | Interaction with specific enzymes | Structural features suggesting potential for enzyme inhibition |
| CNS-active compounds | Interaction with CNS targets | Theoretical based on properties of related compounds |
The development of drugs based on 3-(3-Fluoropyridin-2-yl)thiazolidine involves several stages, including structure-activity relationship studies, optimization of lead compounds, preclinical testing, and clinical trials. This process aims to identify derivatives with improved efficacy, selectivity, and pharmacokinetic properties for specific therapeutic applications.
Industrial and Academic Research
3-(3-Fluoropyridin-2-yl)thiazolidine is available from chemical suppliers for research purposes, indicating its importance in industrial and academic research settings . The compound is used in various research contexts, including:
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As a building block for the synthesis of more complex molecules with potential biological activities
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In structure-activity relationship studies to understand the impact of structural modifications on biological activity
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As a model compound for studying the properties and reactions of heterocyclic systems containing fluorine
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In the development of new synthetic methodologies for heterocyclic compounds
The availability of 3-(3-Fluoropyridin-2-yl)thiazolidine from commercial sources facilitates research in these areas by providing researchers with access to high-quality material for their studies . This availability is crucial for advancing knowledge and applications related to this compound and its derivatives.
Future Research Directions
Future research on 3-(3-Fluoropyridin-2-yl)thiazolidine is likely to explore several promising directions:
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Development of novel derivatives with enhanced biological activities through targeted structural modifications
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Investigation of specific mechanisms of action through detailed biochemical and pharmacological studies
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Exploration of additional therapeutic applications based on emerging understanding of the compound's properties
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Development of improved synthetic methods to prepare the compound and its derivatives more efficiently
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Application of computational approaches to predict properties and guide experimental studies
These research directions have the potential to expand the applications of 3-(3-Fluoropyridin-2-yl)thiazolidine in medicinal chemistry and other fields, leveraging its unique structural features and biological activities.
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